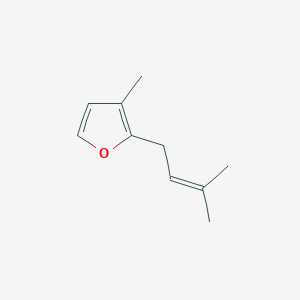

3-Methyl-2-(3-methylbut-2-enyl)-furan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-2-(3-methylbut-2-enyl)-furan, also known as Rosefuran, is an organic compound classified as a terpenoid. It is a minor constituent of the aroma of the rose (Rosa damascene) and has an odor threshold of 200 ppb. The compound is a 2,3-disubstituted furan with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol .

Métodos De Preparación

3-Methyl-2-(3-methylbut-2-enyl)-furan can be synthesized through various methods. One common synthetic route involves the cyclization of suitable acyclic precursors such as 5-oxogeraniol and 5-hydroxycitral. Another method includes the palladium-catalyzed cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid followed by decarboxylation . Industrial production methods often involve the condensation of 3-formylpropionic acid methyl ester with crotonaldehyde, followed by cyclization and Grignard reaction to yield the final product .

Análisis De Reacciones Químicas

3-Methyl-2-(3-methylbut-2-enyl)-furan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organomercury compounds, palladium catalysts, and Grignard reagents. For example, the Wittig reaction of 3-methyl-2-furanacetaldehyde with triphenylphosphonium isopropylide yields Rosefuran in 67% yield . The compound can also be synthesized via the reaction of 3-bromofuran with 3,3-dimethylallyl bromide and lithium diisopropylamide in THF solution .

Aplicaciones Científicas De Investigación

3-Methyl-2-(3-methylbut-2-enyl)-furan has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been identified as a female sex pheromone of an acarid mite, Caloglyphus sp., causing sexual excitation in males at concentrations of less than 100 ng . In the fragrance industry, it is a desirable component of rose oil, contributing to its characteristic aroma .

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-(3-methylbut-2-enyl)-furan involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in the male acarid mite, triggering a cascade of neural signals that result in sexual excitation . In the context of its fragrance properties, the compound interacts with olfactory receptors in humans, contributing to the perception of the rose scent .

Comparación Con Compuestos Similares

3-Methyl-2-(3-methylbut-2-enyl)-furan is unique due to its specific structure and properties. Similar compounds include other 2,3-disubstituted furans such as 3-methyl-2-prenylfuran and 2-(3-methyl-2-butenyl)-3-methylfuran . These compounds share similar molecular structures but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications .

Propiedades

Número CAS |

15186-51-3 |

|---|---|

Fórmula molecular |

C10H14O |

Peso molecular |

150.22 g/mol |

Nombre IUPAC |

3-methyl-2-(3-methylbut-2-enyl)furan |

InChI |

InChI=1S/C10H14O/c1-8(2)4-5-10-9(3)6-7-11-10/h4,6-7H,5H2,1-3H3 |

Clave InChI |

UTSGPHXOHJSDBC-UHFFFAOYSA-N |

SMILES |

CC1=C(OC=C1)CC=C(C)C |

SMILES canónico |

CC1=C(OC=C1)CC=C(C)C |

| 15186-51-3 | |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

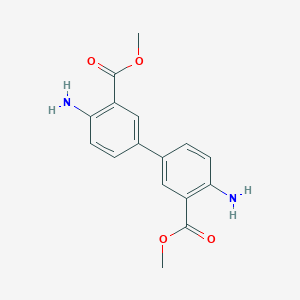

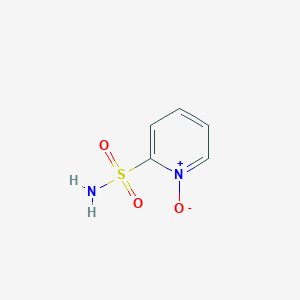

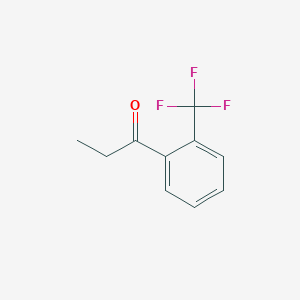

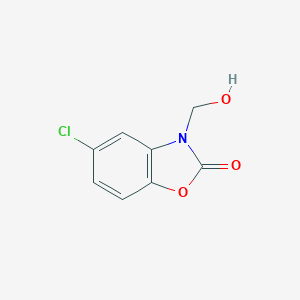

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.